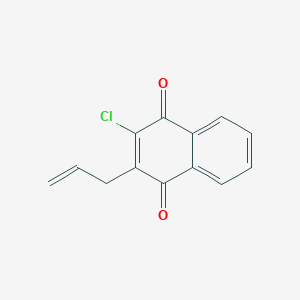
N-Ethoxy-N',N'-dimethyl-N-(2-methylpropoxy)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea is a chemical compound with the molecular formula C9H20N2O3 It is a derivative of urea, characterized by the presence of ethoxy, dimethyl, and methylpropoxy groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea typically involves the reaction of ethyl isocyanate with N,N-dimethyl-N-(2-methylpropoxy)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .
化学反応の分析
Types of Reactions
N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethoxy and methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N,N’-Dimethylurea: A simpler derivative of urea with two methyl groups attached to the nitrogen atoms.
N-Ethoxy-N’,N’-dimethylurea: Similar to N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea but lacks the methylpropoxy group.
Uniqueness
N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea is unique due to the presence of both ethoxy and methylpropoxy groups, which confer distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
88470-38-6 |
|---|---|
分子式 |
C9H20N2O3 |
分子量 |
204.27 g/mol |
IUPAC名 |
1-ethoxy-3,3-dimethyl-1-(2-methylpropoxy)urea |
InChI |
InChI=1S/C9H20N2O3/c1-6-13-11(9(12)10(4)5)14-7-8(2)3/h8H,6-7H2,1-5H3 |
InChIキー |
MRIXNPZXIVVKMI-UHFFFAOYSA-N |
正規SMILES |
CCON(C(=O)N(C)C)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

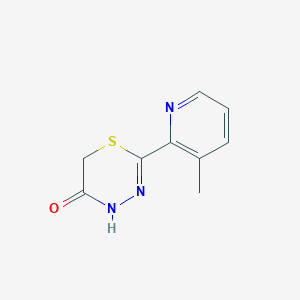
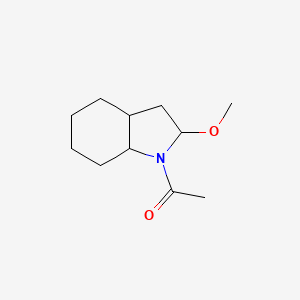
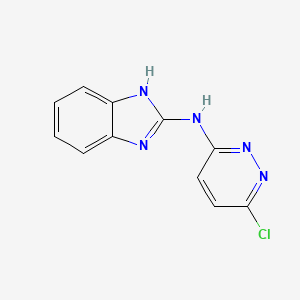
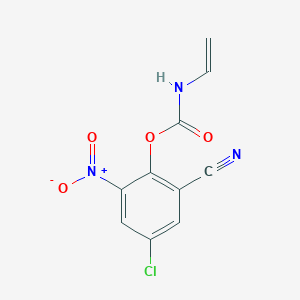
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)

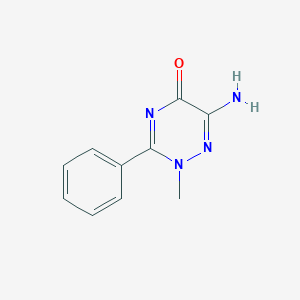
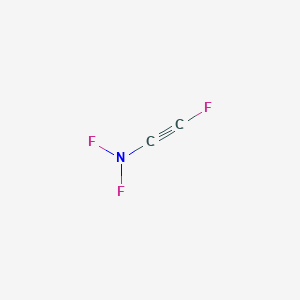
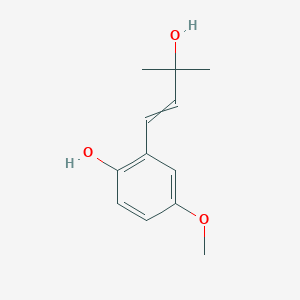
![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
